molecular formula C25H25F3N4 B11219408 5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11219408
M. Wt: 438.5 g/mol
InChI Key: NTUGLTKCLVKLQA-UHFFFAOYSA-N
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Description

5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structural features, including a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and diketones under acidic or basic conditions.

    Substitution Reactions:

    Amine Functionalization: The N,N-dipropylamine moiety can be introduced through nucleophilic substitution reactions using alkyl halides and amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the N,N-dipropylamine moiety.

    5-phenyl-N,N-dipropyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the N,N-dipropylamine moiety in 5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H25F3N4

Molecular Weight

438.5 g/mol

IUPAC Name

5-phenyl-N,N-dipropyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H25F3N4/c1-3-13-31(14-4-2)23-22-21(18-9-6-5-7-10-18)16-32(24(22)30-17-29-23)20-12-8-11-19(15-20)25(26,27)28/h5-12,15-17H,3-4,13-14H2,1-2H3

InChI Key

NTUGLTKCLVKLQA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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